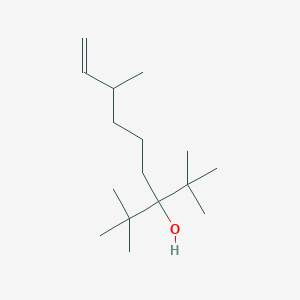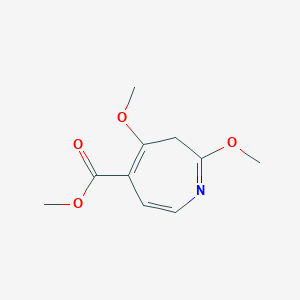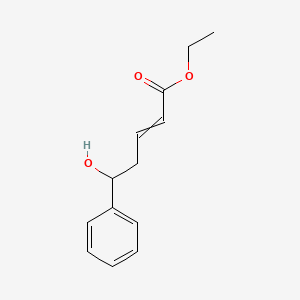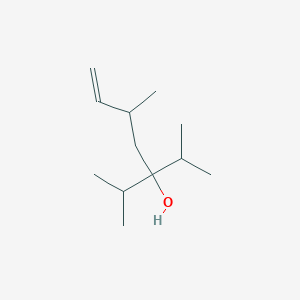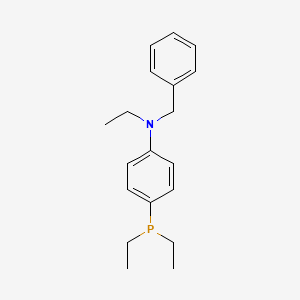
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline is an organic compound that features a benzyl group, a diethylphosphanyl group, and an ethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline typically involves the reaction of N-ethylaniline with benzyl chloride in the presence of a base, followed by the introduction of the diethylphosphanyl group. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium or nickel complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as chromatography or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylphosphanyl group can coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The benzyl and ethylaniline moieties may interact with hydrophobic pockets in proteins, affecting the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-4-piperidone: Shares the benzyl group but differs in the presence of a piperidone ring instead of the diethylphosphanyl and ethylaniline groups.
N-Benzyl-4-sulfamoyl-benzamide:
Uniqueness
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline is unique due to the presence of the diethylphosphanyl group, which imparts distinct chemical reactivity and coordination properties. This makes it a valuable compound for applications in coordination chemistry and materials science.
Propriétés
Numéro CAS |
87981-11-1 |
|---|---|
Formule moléculaire |
C19H26NP |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-benzyl-4-diethylphosphanyl-N-ethylaniline |
InChI |
InChI=1S/C19H26NP/c1-4-20(16-17-10-8-7-9-11-17)18-12-14-19(15-13-18)21(5-2)6-3/h7-15H,4-6,16H2,1-3H3 |
Clé InChI |
DASUTXTZYMNTJS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)P(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
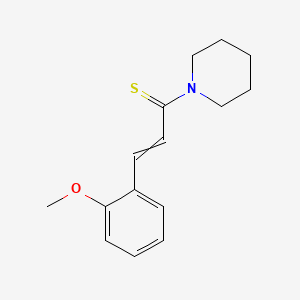
![2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14390606.png)
![3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14390612.png)
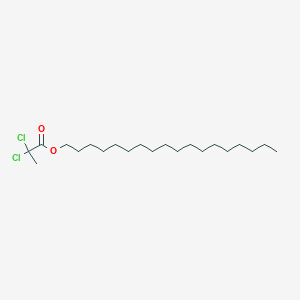

![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
